Heptadecan-9-yl 4-methylbenzenesulfonate (CAS 949898-99-1): A Critical Building Block in Advanced Materials and Lipid Nanoparticle Synthesis
Heptadecan-9-yl 4-methylbenzenesulfonate (CAS 949898-99-1): A Critical Building Block in Advanced Materials and Lipid Nanoparticle Synthesis
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
Heptadecan-9-yl 4-methylbenzenesulfonate (CAS 949898-99-1) is a highly specialized, sterically hindered secondary tosylate. Functioning as an elite alkylating agent, it is engineered to introduce the bulky, symmetrically branched "swallowtail" (heptadecan-9-yl) motif into target molecules[1].
In the realm of organic photovoltaics (OPVs) and OLEDs, this motif prevents π-π stacking-induced aggregation of conjugated polymers, drastically improving solubility and film morphology[2]. In drug development , specifically mRNA delivery, the heptadecan-9-yl chain is the defining structural feature of next-generation ionizable lipids (such as SM-102 analogs). The swallowtail architecture forces a cone-shaped lipid geometry that drives the formation of inverted hexagonal ( HII ) phases in acidic environments, a thermodynamic prerequisite for endosomal escape[3][4].
This guide details the physicochemical profile, mechanistic causality, and self-validating synthetic protocols for utilizing this critical intermediate.
Physicochemical Profile & Quantitative Data
The utility of heptadecan-9-yl 4-methylbenzenesulfonate stems from its conversion of a poor leaving group (the hydroxyl of heptadecan-9-ol) into an exceptional one (p-toluenesulfonate), enabling nucleophilic substitution ( SN2 ) at a sterically demanding secondary carbon[1].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | Heptadecan-9-yl 4-methylbenzenesulfonate | Standard IUPAC nomenclature. |
| CAS Number | 949898-99-1 | Unique identifier for procurement and QA[1]. |
| Molecular Formula | C24H42O3S | Dictates exact mass for LC-MS validation. |
| Molecular Weight | 410.65 g/mol | High mass reflects the extensive aliphatic branching[5]. |
| Physical Form | White to Yellow Solid | Facilitates easy weighing and handling. |
| Storage Temp. | 2-8 °C (Desiccated) | Prevents slow hydrolysis back to the alcohol. |
| InChI Key | WUZFVFUKQALPIJ-UHFFFAOYSA-N | Database cross-referencing. |
Mechanistic Workflow & Logical Relationships
The synthesis and downstream application of CAS 949898-99-1 bifurcates into two primary high-value industries: Materials Science (OPVs) and Biopharma (LNPs).
Workflow detailing the synthesis of CAS 949898-99-1 and its dual-industry applications.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that successful utilization of this compound requires strict control over reaction microenvironments. Secondary tosylates are highly susceptible to unwanted E2 elimination pathways if base strength and temperature are not meticulously managed[1].
Protocol 1: Anhydrous Tosylation of Heptadecan-9-ol
Objective: Synthesize CAS 949898-99-1 while suppressing alkene formation.
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Preparation: Flame-dry a 2-neck round-bottom flask under a continuous N2 purge. Dissolve heptadecan-9-ol (1.0 eq) in anhydrous Dichloromethane (DCM).
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Causality: Moisture must be excluded because p-Toluenesulfonyl chloride (TsCl) rapidly hydrolyzes into p-toluenesulfonic acid in the presence of water, destroying reaction stoichiometry[1].
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Catalysis & Basification: Add Triethylamine ( Et3N , 1.5 eq) and Trimethylamine hydrochloride ( Me3N⋅HCl , 0.1 eq).
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Causality: Me3N acts as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate. Et3N serves as the thermodynamic sink to neutralize the generated HCl byproduct[1].
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Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add TsCl (1.2 eq) portion-wise over 30 minutes.
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Causality: Maintaining 0 °C is critical. Elevated temperatures in the presence of a base will drive the secondary alcohol toward an E2 elimination, yielding heptadecene instead of the desired tosylate.
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Validation (QA/QC): Stir for 12 hours, allowing it to slowly warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1).
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Self-Validating Step: Heptadecan-9-ol is UV-inactive. The successful formation of the product is confirmed by the appearance of a new, highly non-polar UV-active spot (due to the aromatic toluene ring) at 254 nm.
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Workup: Quench with ice water, extract with DCM, wash with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
Protocol 2: SN2 N-Alkylation for OPV Carbazole Cores
Objective: Attach the swallowtail motif to a carbazole core (e.g., to synthesize 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole)[6].
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Deprotonation: Dissolve 2,7-dibromo-9H-carbazole (1.0 eq) in anhydrous Dimethylformamide (DMF). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
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Causality: Carbazole has a pKa of ~16.7. NaH quantitatively deprotonates the nitrogen. DMF, a polar aprotic solvent, strongly solvates the Na+ cation, leaving the carbazolide anion "naked" and maximizing its nucleophilicity[6].
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Alkylation: Add Heptadecan-9-yl 4-methylbenzenesulfonate (1.2 eq) dropwise. Heat the reaction to 80 °C for 24 hours.
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Causality: The secondary tosylate is immensely sterically hindered. Heating provides the necessary activation energy ( Ea ) for the SN2 backside attack to overcome the steric clash of the two octyl branches[6].
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Validation (QA/QC):
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Self-Validating Step: Analyze the crude product via FTIR. The complete disappearance of the broad N-H stretch at ~3400 cm−1 confirms quantitative alkylation. In 1H NMR, the C9 methine proton of the heptadecan-9-yl group will shift significantly downfield due to the deshielding effect of the newly attached carbazole nitrogen.
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Protocol 3: Synthesis of Branched Ionizable Lipids for LNPs
Objective: Synthesize di(heptadecan-9-yl) amine derivatives for mRNA encapsulation[4].
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Amination: Combine a primary amine precursor (e.g., a functionalized ethanolamine) with 2.5 equivalents of Heptadecan-9-yl 4-methylbenzenesulfonate in anhydrous Acetonitrile.
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Reaction: Add Potassium Carbonate ( K2CO3 , 3.0 eq) and reflux at 85 °C for 48 hours.
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Causality: K2CO3 is a mild, non-nucleophilic base that neutralizes the generated sulfonic acid without initiating E2 elimination of the tosylate. Acetonitrile provides the optimal dielectric constant to stabilize the SN2 transition state.
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LNP Formulation Impact: The resulting lipid features two bulky heptadecan-9-yl tails. During microfluidic mixing with mRNA at pH 4.0, the ionizable amine becomes protonated, electrostatically binding the mRNA. Upon systemic delivery and endosomal uptake, the massive steric bulk of the swallowtails forces the lipid membrane to transition from a lamellar phase to an inverted hexagonal phase, physically tearing the endosomal membrane and releasing the mRNA into the cytosol[3][4].
Conclusion
Heptadecan-9-yl 4-methylbenzenesulfonate (CAS 949898-99-1) is far more than a simple intermediate; it is a precision tool for steric engineering. Whether preventing molecular aggregation in organic solar cells or driving endosomal escape in life-saving mRNA vaccines, mastering the anhydrous, temperature-controlled SN2 protocols associated with this tosylate is a mandatory competency for modern synthetic chemists.
References
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White Rose eTheses Online. "Development of New Materials for Solar Cells Application." University of Sheffield Academic Repository. Available at: [Link]
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bioRxiv. "PEG-free, Triphosphate-Stabilized LNPs Enable Potent RNA Delivery." Cold Spring Harbor Laboratory. Available at: [Link]
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National Institutes of Health (NIH). "A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems." Nature Communications. Available at: [Link]
Sources
- 1. Heptadecan-9-yl 4-methylbenzenesulfonate | 949898-99-1 | Benchchem [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-free, Triphosphate-Stabilized LNPs Enable Potent RNA Delivery | bioRxiv [biorxiv.org]
- 5. heptadecan-9-yl 4-Methylbenzenesulfonate | 949898-99-1 [chemicalbook.com]
- 6. Heptadecan-9-yl 4-methylbenzenesulfonate | 949898-99-1 | Benchchem [benchchem.com]
